
3-benzamido-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzamido-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C21H20N2O2. It is a derivative of benzamide and is known for its insecticidal properties. This compound has been studied for its ability to bind to specific sites in insect gamma-aminobutyric acid (GABA) receptors, making it a potential candidate for pest control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-methyl-N-phenylbenzamide typically involves the reaction of benzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with benzamide to yield the final product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 3-benzamido-N-methyl-N-phenylbenzamide exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in treating various diseases. For instance, studies have shown that derivatives of N-phenylbenzamides can inhibit dihydrofolate reductase, a key enzyme in folate metabolism, which is critical for DNA synthesis in cancer cells .
Anti-inflammatory and Analgesic Properties
The compound has been investigated for its anti-inflammatory and analgesic properties. In vitro studies suggest that it may act through pathways that reduce inflammation and pain, making it a candidate for developing new analgesic drugs .
Antiviral Activity
Recent studies have highlighted the antiviral mechanisms of N-phenylbenzamides against enteroviruses such as Coxsackie Virus A9. The compound has been shown to bind to the virus capsid, stabilizing it and preventing uncoating, which is crucial for viral replication . This suggests a promising avenue for antiviral drug development.
Antimicrobial Activity
This compound derivatives have demonstrated significant antimicrobial activity against various bacterial strains. For example, compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential utility in treating bacterial infections .
Case Study 1: Antiviral Mechanism
A study published in 2023 explored the antiviral properties of N-phenyl benzamides against Coxsackie Virus A9. The findings indicated that these compounds bind effectively to the viral capsid, leading to stabilization and preventing viral replication. This study underscores the potential of 3-benzamido derivatives in developing antiviral therapies .
Case Study 2: Antimicrobial Efficacy
In a comprehensive evaluation of synthesized 2-mercaptobenzimidazole derivatives, researchers assessed their antimicrobial properties against various pathogens. The results showed that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MIC) as low as 1.27 µM against Staphylococcus aureus and other strains . This highlights the effectiveness of compounds related to this compound in combating infectious diseases.
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-benzamido-N-methyl-N-phenylbenzamide involves its binding to a novel allosteric site on insect GABA receptors. This binding inhibits the normal function of the receptor, leading to the disruption of neurotransmission in insects. The compound acts as a noncompetitive antagonist, blocking the receptor channel and preventing the flow of chloride ions, which is essential for normal nerve function .
Comparison with Similar Compounds
Similar Compounds
3-Benzamido-N-phenylbenzamide: Similar structure but lacks the N-methyl group.
N-Methyl-N-phenylbenzamide: Similar structure but lacks the benzamido group.
Benzamide: The simplest amide derivative of benzoic acid.
Uniqueness
3-Benzamido-N-methyl-N-phenylbenzamide is unique due to its specific binding affinity to a novel allosteric site on insect GABA receptors. This distinct binding site differentiates it from other insecticides that target the same receptor but bind to different sites. Its unique structure allows for potent insecticidal activity while minimizing resistance development in target insect populations .
Properties
Molecular Formula |
C21H18N2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-benzamido-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H18N2O2/c1-23(19-13-6-3-7-14-19)21(25)17-11-8-12-18(15-17)22-20(24)16-9-4-2-5-10-16/h2-15H,1H3,(H,22,24) |
InChI Key |
ZERZWAKDEIOYIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.